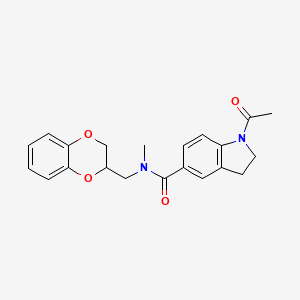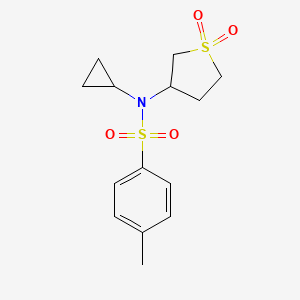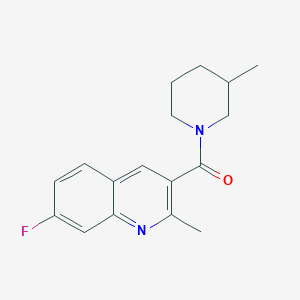![molecular formula C12H9N3O2S3 B7546251 N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B7546251.png)
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide, also known as TMST-1, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, it has been found to induce apoptosis in cancer cells and reduce bacterial growth.
実験室実験の利点と制限
One of the main advantages of N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide is its diverse biological activities, which make it a useful tool for studying various biological processes. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
将来の方向性
There are several future directions for research on N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophene with various reagents such as chloroacetic acid, thionyl chloride, and furan-3-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with thiosemicarbazide and sodium hydride.
科学的研究の応用
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S3/c16-10(8-3-4-17-6-8)13-11-14-15-12(20-11)19-7-9-2-1-5-18-9/h1-6H,7H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQAQBLHFVZITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=NN=C(S2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)


![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)


![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)

![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)

![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)